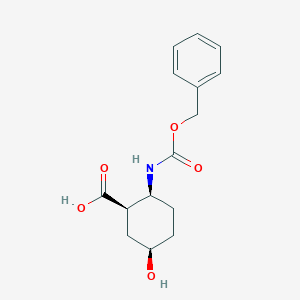

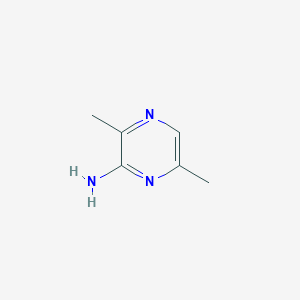

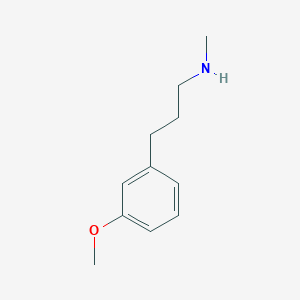

![molecular formula C14H15NO4 B175294 exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 134575-15-8](/img/structure/B175294.png)

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is a chemical compound with the molecular formula C15H19NO2 . It is related to the class of compounds known as azabicyclo hexanes, which are characterized by a nitrogen atom incorporated into a bicyclic hexane structure .

Synthesis Analysis

The synthesis of similar azabicyclo hexane derivatives has been reported in the literature. One method involves the dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . These methods have been shown to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is characterized by a bicyclic hexane structure with a nitrogen atom and a carboxylic acid group . The presence of the nitrogen atom makes it an azabicyclo hexane derivative .Chemical Reactions Analysis

The chemical reactions involving “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” and similar compounds typically involve cyclopropanation reactions . These reactions are often catalyzed by dirhodium(II) or palladium and involve the use of diazo compounds or N-tosylhydrazones .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

This compound plays a crucial role in the stereoselective synthesis of either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates . The process involves a Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under low catalyst loadings . This method has been shown to be effective and efficient, providing high levels of diastereoselectivity .

Pharmaceutical Applications

The 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, is found in several lead compounds and drug candidates . This structural motif is ubiquitous in pharmaceutical drugs and plays an increasing role in drug discovery .

Synthesis of Bicyclic Scaffolds

The compound is used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Assembly of 3-Azabicyclo[3.1.0]hexane Skeleton

Methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, can be divided into several groups . These include annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings .

Synthesis of Natural Compounds

The 3-azabicyclo[3.1.0]hexane fragment, which includes “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid”, is commonly found in natural compounds . For example, it is featured in the structures of antibiotics trovafloxacin and indolizomycin, analgesic bicifadine, antiviral drug boceprevir, natural antitumor antibiotic duocarmycin A, and alkaloid cycloclavine .

Industrial Applications

“exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is used in various industrial applications . It is used in the synthesis of pharmaceutical intermediates, and its practicality has been demonstrated in the rhodium-catalyzed cyclopropanation for the synthesis of these valuable intermediates .

Zukünftige Richtungen

The future directions for research on “exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the interest in azabicyclo hexane derivatives in pharmaceutical research, there may be potential for the development of new drugs incorporating this structural motif .

Eigenschaften

IUPAC Name |

(1S,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLZBSYUJAPNS-FOSCPWQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361603 |

Source

|

| Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

CAS RN |

134575-15-8 |

Source

|

| Record name | (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

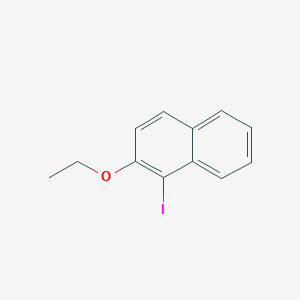

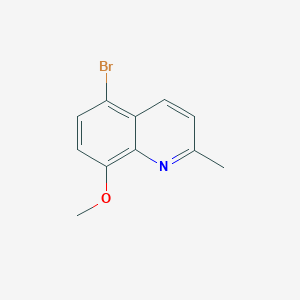

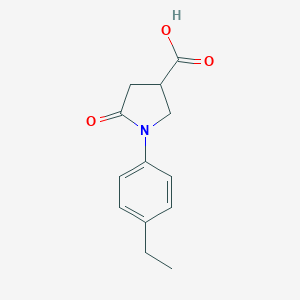

![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

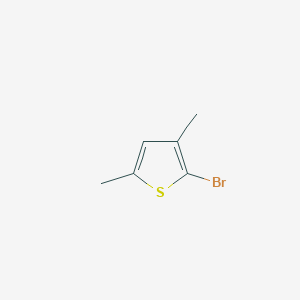

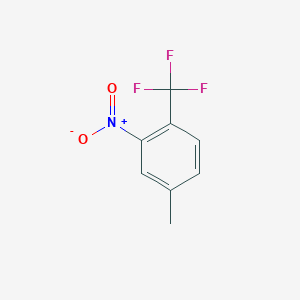

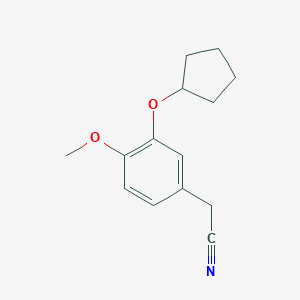

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)

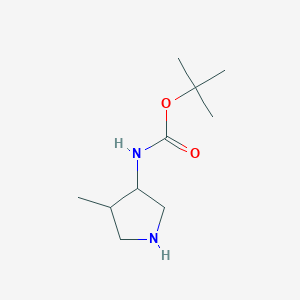

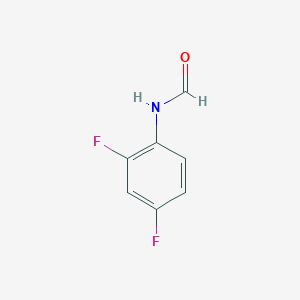

![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)